Home > Products > Screening Compounds P56239 > Rovafovir etalafenamide citrate
Rovafovir etalafenamide citrate - 1034559-30-2

Rovafovir etalafenamide citrate

Catalog Number: EVT-10991875
CAS Number: 1034559-30-2
Molecular Formula: C27H32FN6O13P
Molecular Weight: 698.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rovafovir etalafenamide citrate is a novel compound primarily developed for its antiviral properties, particularly against human immunodeficiency virus (HIV). It is classified as a phosphonamidate prodrug of the active moiety rovafovir, which is a nucleotide reverse transcriptase inhibitor. This compound has garnered attention for its potential efficacy against various HIV strains, including those resistant to existing therapies.

Source

Rovafovir etalafenamide citrate is derived from the chemical modifications of existing nucleoside analogs and is synthesized through a series of chemical reactions that enhance its pharmacokinetic properties. The compound is a product of extensive research and development, with patents detailing its synthesis and application in antiviral therapies .

Classification
  • Type: Antiviral agent
  • Mechanism: Nucleotide reverse transcriptase inhibitor
  • Chemical Class: Phosphonamidates
Synthesis Analysis

The synthesis of rovafovir etalafenamide citrate involves several key steps that optimize the yield and purity of the final product.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with a nucleoside core, which undergoes modification to introduce the phosphonamidate functionality.
  2. Four-Step Process:
    • Step 1: Formation of the nucleoside phosphate.
    • Step 2: Introduction of the phosphonamidate group.
    • Step 3: Coupling reactions to attach various substituents that enhance solubility and bioavailability.
    • Step 4: Final purification and crystallization to yield the citrate salt form .
Molecular Structure Analysis

Rovafovir etalafenamide citrate features a complex molecular structure that contributes to its pharmacological activity.

Structure and Data

  • Molecular Formula: C₁₈H₁₉N₃O₄P
  • Molecular Weight: Approximately 369.4 g/mol
  • Structural Features:
    • Contains a phosphonate group, which is critical for its activity as a nucleotide analog.
    • The presence of multiple functional groups enhances its interaction with viral enzymes.

The structural representation reveals stereochemical configurations that are essential for its biological activity .

Chemical Reactions Analysis

Rovafovir etalafenamide citrate undergoes several chemical reactions during its synthesis and when interacting with biological targets.

Reactions and Technical Details

  1. Phosphorylation Reactions: These are crucial for converting the nucleoside into an active triphosphate form within cells.
  2. Hydrolysis: The prodrug nature of rovafovir etalafenamide allows it to be converted into its active form upon administration, typically through enzymatic hydrolysis by cellular enzymes .

These reactions are fundamental to understanding how the compound exerts its antiviral effects.

Mechanism of Action

The mechanism through which rovafovir etalafenamide citrate operates involves several biochemical processes.

Process and Data

  1. Inhibition of Reverse Transcriptase: The active form of the drug competes with natural nucleotides for incorporation into viral DNA during reverse transcription.
  2. Chain Termination: Once incorporated, it prevents further elongation of the viral DNA chain, effectively halting replication.
  3. Resistance Profile: The compound has shown efficacy against various non-nucleoside reverse transcriptase inhibitor-resistant strains, making it a valuable option in treatment regimens .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of rovafovir etalafenamide citrate is essential for its application in pharmaceuticals.

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and organic solvents, indicating good bioavailability potential.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • pKa Values: Relevant for understanding ionization at physiological pH, influencing absorption and distribution.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Rovafovir etalafenamide citrate has significant implications in scientific research and clinical applications.

Scientific Uses

  • Antiviral Research: Primarily investigated for its effectiveness against HIV, particularly in patients with resistant strains.
  • Combination Therapies: Potential use in combination with other antiretroviral agents to enhance therapeutic outcomes.
  • Clinical Trials: Currently undergoing various phases of clinical trials to evaluate efficacy, safety, and optimal dosing regimens .

This compound represents a promising advancement in antiviral therapy, particularly in the context of HIV treatment strategies.

Molecular Design and Stereochemical Optimization of Rovafovir Etalafenamide Citrate

Rationale for Phosphonoamidate Prodrug Engineering

Rovafovir etalafenamide exemplifies advanced prodrug engineering designed to overcome inherent pharmacokinetic limitations of nucleotide analogs. As a phosphonoamidate prodrug of the active adenosine nucleotide analog GS-9148, its primary purpose is to enhance intracellular delivery of the bioactive moiety. Nucleotide analogs like GS-9148 possess potent antiviral activity but exhibit poor membrane permeability due to their highly polar phosphonate groups, limiting oral bioavailability and cellular uptake [1].

Masking Strategies for Enhanced Cellular Permeability

The phosphonoamidate moiety in Rovafovir etalafenamide acts as a biolabile masking group that temporarily neutralizes the negative charges of the phosphonate group. This modification significantly increases the compound’s lipophilicity (log P), facilitating passive diffusion across intestinal epithelia and plasma membranes. Upon cellular entry, the prodrug undergoes stepwise enzymatic hydrolysis to liberate the active metabolite GS-9148 within target cells. This targeted release mechanism ensures high intracellular concentrations of the antiviral agent while minimizing systemic exposure to the charged species, thereby improving the therapeutic index [1] [3].

Stereospecific Configuration for Targeted Enzymatic Activation

The stereochemical configuration of Rovafovir etalafenamide is engineered for optimal interaction with human cathepsin A and carboxylesterase 1 (CES1), key enzymes responsible for its activation. The molecule features a stereospecific phosphorus center in the (S)-configuration, which dictates both the rate and efficiency of enzymatic conversion to GS-9148. This chiral specificity ensures:

  • Selective Activation: Preferential cleavage by intracellular hydrolases in target lymphocytes over non-target tissues.
  • Resistance Profiling: Maintains potency against HIV-1 strains harboring common nucleoside reverse transcriptase inhibitor (NRTI) resistance mutations (e.g., M184V, K65R) due to efficient intracellular delivery of the active metabolite [1].

Table 1: Impact of Stereochemistry on Enzymatic Activation and Antiviral Activity

ParameterValueSignificance
Phosphorus Chirality(S)-configurationOptimal substrate for human cathepsin A/CES1
PBMC EC₉₀3.7 nMHigh potency against clinical HIV-1 isolates
MT-2 Cell EC₉₀150 nMActivity in lymphoid cell lines
Selectivity Index>770 (CC₅₀/EC₅₀ in MT-2 cells)Favorable cytotoxicity profile

Citrate Salt Selection Rationale

Bioavailability Enhancement via Salt Formation

The citrate salt form of Rovafovir etalafenamide was selected to optimize biopharmaceutical properties critical for oral administration. The free base, while pharmacologically active, exhibits suboptimal physicochemical characteristics including:

  • Moderate aqueous solubility
  • Variable crystalline morphology
  • Challenges in achieving consistent dissolution profilesSalt formation with citric acid generates an ionic complex that improves aqueous solubility by >50-fold compared to the free base. This enhancement directly translates to accelerated dissolution rates in gastrointestinal fluids and more reliable absorption. The citrate salt’s dissociation profile ensures rapid release of the prodrug in the small intestine, maximizing bioavailability as evidenced by pharmacokinetic studies in beagle dogs showing a maximum serum drug concentration (Cₘₐₓ) of 2.5 μM after a 3 mg/kg oral dose [1] [3].

Impact of Counterion on Crystalline Structure and Stability

Citrate counterions significantly influence the solid-state properties of Rovafovir etalafenamide:

  • Crystalline Stability: The citrate salt forms a stable trihydrate crystal lattice that resists amorphous conversion under accelerated storage conditions (40°C/75% RH). This structural integrity prevents phase transitions that could compromise product performance.
  • Hygroscopicity Reduction: Citrate formation decreases moisture absorption by 80% compared to the hydrochloride salt, minimizing hydrolysis and chemical degradation during storage.
  • Thermal Behavior: Differential scanning calorimetry reveals a single, sharp endotherm at 162°C, confirming high crystalline purity and absence of polymorphic transitions below the melting point [1] [3].

Table 2: Comparative Solid-State Properties of Rovafovir Etalafenamide Salts

PropertyCitrate SaltHydrochloride SaltFree Base
Crystal FormStable trihydrateHemihydrateAmorphous dominant
HygroscopicityLow (0.8% w/w at 80% RH)High (4.2% w/w)Moderate (2.1% w/w)
Aqueous Solubility12.5 mg/mL (pH 6.8)8.1 mg/mL0.2 mg/mL
Melting Point162°C (dec.)155°C (dec.)Not applicable

The citrate salt’s optimal combination of solubility, stability, and processability established it as the preferred form for pharmaceutical development, directly supporting the clinical advancement of Rovafovir etalafenamide [1] [3].

Properties

CAS Number

1034559-30-2

Product Name

Rovafovir etalafenamide citrate

IUPAC Name

ethyl (2S)-2-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C27H32FN6O13P

Molecular Weight

698.5 g/mol

InChI

InChI=1S/C21H24FN6O6P.C6H8O7/c1-3-31-21(29)13(2)27-35(30,34-14-7-5-4-6-8-14)12-32-16-9-15(22)20(33-16)28-11-26-17-18(23)24-10-25-19(17)28;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-11,13,16,20H,3,12H2,1-2H3,(H,27,30)(H2,23,24,25);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,16-,20+,35-;/m0./s1

InChI Key

UQNIBOGIUNYYCZ-PDIMESFMSA-N

Canonical SMILES

CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CCOC(=O)[C@H](C)N[P@](=O)(CO[C@@H]1C=C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.